molecular formula C16H15Cl2N5O B2786509 1-(3,4-dichlorophenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-71-6

1-(3,4-dichlorophenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2786509
CAS No.: 890896-71-6
M. Wt: 364.23
InChI Key: ABMSJRWWMTYFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the transition from the G1 phase to the S phase, the compound disrupts the normal proliferation of cells . This disruption can lead to a halt in cell division, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and the presence of other molecules can potentially affect its action

Biochemical Analysis

Biochemical Properties

The compound 1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl(oxolan-2-ylmethyl)amine has been found to interact with various enzymes and proteins. It has been reported to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . The compound’s interaction with this enzyme has been associated with its cytotoxic activities against various cell lines .

Cellular Effects

1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl(oxolan-2-ylmethyl)amine has shown significant effects on various types of cells. It has been found to inhibit the growth of MCF-7, HCT-116, and HepG-2 cell lines . The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl(oxolan-2-ylmethyl)amine involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s cytotoxic activities against various cell lines are significant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multiple steps, starting with the preparation of the pyrazolo[4,5-e]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the oxolan-2-ylmethylamine moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

Biologically, 1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has demonstrated cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced products.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activity.

    Triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused ring system and exhibit similar chemical properties.

Uniqueness

What sets 1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its specific substitution pattern and the presence of the oxolan-2-ylmethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O/c17-13-4-3-10(6-14(13)18)23-16-12(8-22-23)15(20-9-21-16)19-7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSJRWWMTYFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.